molecular formula C12H7FN6O B15190562 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- CAS No. 141300-34-7

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)-

Cat. No.: B15190562
CAS No.: 141300-34-7
M. Wt: 270.22 g/mol
InChI Key: XFESEYGSHRIPFQ-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes pyrazole, triazole, and pyrimidine moieties. The presence of a fluorophenyl group further enhances its chemical properties, making it a promising candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a hydrazine derivative with a suitable aldehyde or ketone to form the pyrazole ring. This intermediate can then undergo further cyclization with a triazole precursor to form the fused triazolo-pyrimidine structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, the use of automated systems allows for precise control over reaction conditions, ensuring the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides with enhanced biological activity, while substitution reactions can produce a wide range of derivatives with varying pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(3-fluorophenyl)- lies in its fused ring system, which combines the properties of pyrazole, triazole, and pyrimidine. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

141300-34-7

Molecular Formula

C12H7FN6O

Molecular Weight

270.22 g/mol

IUPAC Name

10-(3-fluorophenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C12H7FN6O/c13-7-2-1-3-8(4-7)18-6-15-19-11(20)9-5-14-17-10(9)16-12(18)19/h1-6H,(H,14,17)

InChI Key

XFESEYGSHRIPFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=NN3C2=NC4=C(C3=O)C=NN4

Origin of Product

United States

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